molecular formula C23H23N5O2 B2448072 1-methyl-8-(3-methylphenyl)-3-(2-phenylethyl)-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione CAS No. 872840-15-8

1-methyl-8-(3-methylphenyl)-3-(2-phenylethyl)-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione

Cat. No. B2448072
CAS RN: 872840-15-8
M. Wt: 401.47
InChI Key: UEHFACRNZIXGJL-UHFFFAOYSA-N
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Description

1-methyl-8-(3-methylphenyl)-3-(2-phenylethyl)-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione is a useful research compound. Its molecular formula is C23H23N5O2 and its molecular weight is 401.47. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Evaluation

  • Antidepressant Agents : Zagórska et al. (2016) reported the synthesis of derivatives of 1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione, which showed potential as antidepressant agents due to their serotonin receptor affinity and phosphodiesterase inhibitor activity. One compound exhibited potential as an antidepressant in vivo, surpassing the reference anxiolytic drug diazepam in potency of antianxiety effects (Zagórska et al., 2016).

Pharmacological Evaluation

  • Anxiolytic and Antidepressant Activity : A study by Zagórska et al. (2009) synthesized N-8-arylpiperazinylpropyl derivatives of 1,3-dimethyl-(1H,8H)-imidazo[2,1-f]purine-2,4-dione, which demonstrated potent 5-HT1A receptor ligand properties. Preliminary studies indicated their potential as anxiolytic/antidepressant agents (Zagórska et al., 2009).

Molecular Studies

  • A3 Adenosine Receptor Antagonists : Baraldi et al. (2005) synthesized derivatives of 1H-imidazo[2,1-f]purine-2,4-diones and identified potent A3 adenosine receptor antagonists. One derivative exhibited a K(i) value from binding assay of 0.8 nM (Baraldi et al., 2005).

Structure-Activity Relationships

  • Receptor Affinity and Selectivity : Zagórska et al. (2015) studied arylpiperazinylalkyl purine-2,4-diones and identified compounds with significant affinity for serotonin and dopamine receptors. They suggested that a substituent at the 7-position of the imidazo[2,1-f]purine-2,4-dione system is essential for receptor affinity and selectivity (Zagórska et al., 2015).

Antimicrobial Applications

  • Synthesis and Antimicrobial Activity : Vlasov et al. (2022) explored the antimicrobial activity of derivatives of 6-imidazo[1,2-a]pyridin-2-yl-5-methyl-2,4-dioxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl-N-arylacetamide, revealing moderate activity against various bacterial strains (Vlasov et al., 2022).

properties

IUPAC Name

4-methyl-6-(3-methylphenyl)-2-(2-phenylethyl)-4a,7,8,9a-tetrahydropurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N5O2/c1-16-7-6-10-18(15-16)26-13-14-27-19-20(24-22(26)27)25(2)23(30)28(21(19)29)12-11-17-8-4-3-5-9-17/h3-10,15,19-20H,11-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNTJDPUZWREUPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2CCN3C2=NC4C3C(=O)N(C(=O)N4C)CCC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-methyl-8-(3-methylphenyl)-3-(2-phenylethyl)-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione

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